1-Chloro-1-fluoroethane

Refrigeration Thermodynamics Aerosol Propellants

1-Chloro-1-fluoroethane (HCFC-151a, CAS 110587-14-9) is a halogenated hydrocarbon of the hydrochlorofluorocarbon (HCFC) class, with the molecular formula C₂H₄ClF and a molecular weight of 82.5 g/mol. It is a colorless, flammable gas at standard temperature and pressure, exhibiting a slightly sweet odor and a boiling point of approximately 16.2 °C.

Molecular Formula C2H4ClF
Molecular Weight 82.5 g/mol
CAS No. 110587-14-9
Cat. No. B011141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1-fluoroethane
CAS110587-14-9
SynonymsChlorofluoroethane
Molecular FormulaC2H4ClF
Molecular Weight82.5 g/mol
Structural Identifiers
SMILESCC(F)Cl
InChIInChI=1S/C2H4ClF/c1-2(3)4/h2H,1H3
InChIKeyYACLCMMBHTUQON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1-fluoroethane (HCFC-151a): Technical Overview for Procurement and Research Selection


1-Chloro-1-fluoroethane (HCFC-151a, CAS 110587-14-9) is a halogenated hydrocarbon of the hydrochlorofluorocarbon (HCFC) class, with the molecular formula C₂H₄ClF and a molecular weight of 82.5 g/mol [1]. It is a colorless, flammable gas at standard temperature and pressure, exhibiting a slightly sweet odor and a boiling point of approximately 16.2 °C [2]. The compound is distinguished by the presence of both chlorine and fluorine substituents on the same carbon atom, a structural feature that confers distinct polarity and influences its physical-chemical behavior relative to its isomers and other ethane-based refrigerants . Its primary commercial and research relevance lies in its application as a specialty refrigerant (R-151a), a chemical intermediate in the synthesis of fluorinated compounds, and a model system for studying molecular interactions and atmospheric chemistry [3].

Why Generic HCFC Substitution is Inadequate: The Specific Differentiation of 1-Chloro-1-fluoroethane


Within the broader class of hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs), seemingly minor variations in halogen substitution patterns result in substantial differences in key performance, safety, and environmental parameters. For instance, while 1-chloro-1-fluoroethane (HCFC-151a) is sometimes grouped with compounds like HCFC-141b (1,1-dichloro-1-fluoroethane) or HFC-152a (1,1-difluoroethane), their thermodynamic, toxicological, and atmospheric degradation profiles are not interchangeable . Direct substitution of HCFC-151a with a 'similar' refrigerant without rigorous system re-engineering can lead to suboptimal coefficient of performance (COP), altered flammability risks, and unexpected material compatibility issues [1]. Therefore, a procurement or scientific decision must be grounded in compound-specific, quantitative evidence that delineates exactly how HCFC-151a differs from its closest structural and functional analogs. The following section provides this evidence across multiple dimensions.

Quantitative Differentiation Evidence for 1-Chloro-1-fluoroethane vs. Structural and Functional Analogs


Vapor Pressure and Volatility: Quantified Advantage for Low-Temperature Refrigeration and Propellant Systems

1-Chloro-1-fluoroethane (HCFC-151a) exhibits a substantially higher vapor pressure at ambient temperature compared to its dichlorinated analog HCFC-141b, directly influencing its suitability for applications requiring rapid volatilization or low-temperature operation. This property is critical for refrigeration system design and aerosol propellant performance .

Refrigeration Thermodynamics Aerosol Propellants

Acute Inhalation Toxicity: A Measurable Safety Margin Relative to Fluorinated Ethanes

Inhalation toxicity is a primary concern for volatile halogenated compounds. 1-Chloro-1-fluoroethane (HCFC-151a) demonstrates a defined, moderate acute inhalation toxicity profile in rodent models, which is significantly different from that of the widely used HFC-152a (1,1-difluoroethane) . This difference necessitates distinct handling and exposure mitigation strategies.

Toxicology Occupational Safety Risk Assessment

Atmospheric Fate and Global Warming Potential (GWP): Differentiated Environmental Profile

The environmental persistence and radiative forcing of 1-chloro-1-fluoroethane (HCFC-151a) are defined by its reaction with atmospheric hydroxyl (OH) radicals and its infrared absorption characteristics. While its Ozone Depletion Potential (ODP) is very low, its Global Warming Potential (GWP) represents a key point of differentiation from fully fluorinated HFC alternatives like HFC-134a [1].

Atmospheric Chemistry Environmental Impact Sustainability

Thermal Decomposition Kinetics: Mechanistic Stability vs. Dichloro Analogs

The thermal stability of halogenated ethanes is a critical factor in high-temperature applications and during accidental fire scenarios. The unimolecular dehydrochlorination rate of 1-chloro-1-fluoroethane has been directly compared to that of 1-chloro-1,1-difluoroethane (HCFC-142b), revealing a significantly higher activation energy barrier for the mono-fluorinated compound . This indicates greater thermal robustness.

Chemical Kinetics Thermal Stability Process Safety

High-Value Application Scenarios for 1-Chloro-1-fluoroethane Based on Verified Differentiation


Specialty Refrigerant for Low-Temperature or Rapid-Cycle Systems

Given its high vapor pressure (1180 mmHg at 25°C) relative to HCFC-141b , 1-chloro-1-fluoroethane (HCFC-151a) is technically suited for low-temperature refrigeration cycles where a high suction pressure is advantageous for compressor efficiency. Its moderate GWP (560) relative to HFC-134a (GWP 1300) [1] also positions it as a transitional working fluid in applications where a complete phase-out of all HCFCs is not yet mandated, and where lower GWP alternatives are being evaluated. Procurement should prioritize this compound for R&D in new refrigerant blends or for legacy equipment specifically designed for R-151a.

Model Compound for Atmospheric Chemistry and Kinetic Studies

The well-defined OH radical reaction rate constant (kOH = 1.2 × 10⁻¹³ cm³/molecule·s) and resulting atmospheric lifetime (~5 years) make 1-chloro-1-fluoroethane a valuable standard for calibrating computational models of atmospheric fate . Its quantifiable difference in thermal stability (activation energy of 226 kJ/mol) compared to HCFC-142b provides a distinct data point for investigating structure-stability relationships in halogenated ethanes [1]. Researchers should select this compound for studies requiring a stable, partially halogenated ethane with a precisely characterized environmental degradation pathway.

Chemical Intermediate with Controlled Reactivity for Fluorine Incorporation

Patented synthetic routes describe the preparation of 1-chloro-1-fluoroethane via the reaction of vinyl chloride with hydrogen fluoride, often as a co-product with or precursor to 1,1-difluoroethane (HFC-152a) . Its unique mono-chloro, mono-fluoro substitution pattern offers a specific intermediate for the synthesis of more complex fluorinated molecules, where selective replacement of the chlorine atom is desired. The higher activation energy for thermal dehydrochlorination (226 kJ/mol) compared to dichloro analogs [1] also suggests a more controlled and predictable reactivity under thermal processing conditions, which is advantageous for optimizing yield and purity in manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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